molecular formula C13H12ClNO4 B11838941 4-(Aminomethyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride CAS No. 78827-47-1

4-(Aminomethyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride

Cat. No.: B11838941
CAS No.: 78827-47-1
M. Wt: 281.69 g/mol
InChI Key: XUHSZSWVNLLGOL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by a fused furan and chromenone ring system, with an aminomethyl group at the 4-position and a methoxy group at the 9-position. It has a molecular formula of C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase B (MAO B) and cholinesterases, which are implicated in neurodegenerative diseases. The compound’s structure allows it to bind to these enzymes, blocking their activity and potentially alleviating symptoms of diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromenones and coumarin derivatives, such as:

Uniqueness

What sets 4-(aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one apart is its unique combination of functional groups and its specific biological activities. The presence of both the aminomethyl and methoxy groups enhances its reactivity and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

CAS No.

78827-47-1

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

4-(aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one;hydrochloride

InChI

InChI=1S/C13H11NO4.ClH/c1-16-13-11-8(4-5-17-11)9(6-14)7-2-3-10(15)18-12(7)13;/h2-5H,6,14H2,1H3;1H

InChI Key

XUHSZSWVNLLGOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)CN)C=CC(=O)O2.Cl

Origin of Product

United States

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